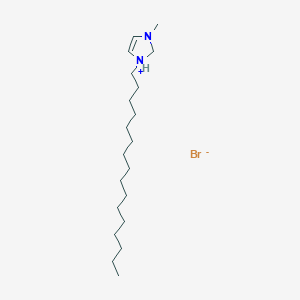

1-hexadecyl-3-methylimidazolium bromide

描述

1-hexadecyl-3-methylimidazolium bromide is an ionic liquid composed of a 1-hexadecyl-3-methylimidazolium cation and a bromide anion. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and good solubility in water and organic solvents . It is widely used in various fields, including catalysis, electrochemistry, and biotechnology .

作用机制

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties and wide range of applications .

Mode of Action

As an ionic liquid, it is composed of ions and has close to zero vapor pressure . This allows it to interact with various substances in unique ways, often serving as a solvent in green chemistry .

Pharmacokinetics

As an ionic liquid, it is known to have a low vapor pressure and high thermal stability , which could potentially influence its bioavailability.

Result of Action

As an ionic liquid, it is often used as a solvent in green chemistry due to its environmentally benign nature .

Action Environment

The action, efficacy, and stability of 1-hexadecyl-3-methylimidazolium bromide can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . .

生化分析

Biochemical Properties

1-hexadecyl-3-methylimidazolium bromide plays a significant role in biochemical reactions due to its surfactant properties. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as lipases, by altering their activity and stability. The compound can also form micelles and vesicles, which can encapsulate biomolecules and facilitate their transport and delivery in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of membrane-bound enzymes and receptors, leading to changes in intracellular signaling cascades. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can alter gene expression by interacting with DNA and RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in cell growth and differentiation. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxicity and adverse effects. For example, high doses of the compound can lead to oxidative stress and inflammation in tissues, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in lipid metabolism, such as acyl-CoA synthetases and fatty acid desaturases. These interactions can affect metabolic flux and alter the levels of metabolites in cells. Additionally, the compound can influence the activity of enzymes involved in energy production, such as ATP synthase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also accumulate in specific tissues, depending on its physicochemical properties and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in lipid metabolism and energy production .

准备方法

1-hexadecyl-3-methylimidazolium bromide can be synthesized through a two-step process :

Reaction of 1-bromohexadecane with 3-methylimidazole: This step involves the nucleophilic substitution of 1-bromohexadecane with 3-methylimidazole to form 1-hexadecyl-3-methylimidazole.

Quaternization with hydrogen bromide: The resulting 1-hexadecyl-3-methylimidazole is then reacted with hydrogen bromide to yield this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反应分析

1-hexadecyl-3-methylimidazolium bromide undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The bromide anion can be substituted with other anions through ion-exchange reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and ion-exchange resins for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

科学研究应用

1-hexadecyl-3-methylimidazolium bromide has numerous scientific research applications :

Chemistry: It is used as a solvent, catalyst, and reaction medium in organic synthesis and catalysis.

Biology: This compound is employed in the separation and purification of biomolecules, such as proteins and nucleic acids.

Industry: It is used in enhanced oil recovery, electrochemical devices, and as a surfactant in various industrial processes.

相似化合物的比较

1-hexadecyl-3-methylimidazolium bromide can be compared with other similar compounds, such as :

1-hexadecyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of bromide.

Cetyltrimethylammonium bromide: A traditional cationic surfactant with a similar long alkyl chain but different cationic group.

Tetradecyltrimethylammonium bromide: Another cationic surfactant with a shorter alkyl chain.

The uniqueness of this compound lies in its combination of a long alkyl chain and imidazolium cation, which imparts distinct properties such as high thermal stability, low vapor pressure, and versatile solubility .

生物活性

1-Hexadecyl-3-methylimidazolium bromide (C16mimBr) is an ionic liquid that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological implications of C16mimBr, highlighting its potential applications in pharmaceuticals and biomedicine.

Synthesis and Characterization

C16mimBr is synthesized through the reaction of 1-methylimidazole with 1-bromohexadecane. The process involves stirring the reactants in dichloromethane under a nitrogen atmosphere, followed by evaporation to yield colorless crystals suitable for analysis. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry confirm the structure and purity of the compound .

Biological Activity Overview

C16mimBr exhibits a range of biological activities, including antimicrobial, cytotoxic, and potentially therapeutic effects. The following sections detail these activities.

Antimicrobial Activity

C16mimBr has demonstrated significant antimicrobial properties against various pathogens. For instance, studies show that it effectively inactivates cysts of Acanthamoeba spp., which are responsible for severe eye infections. The compound's amoebicidal activity was evaluated with concentrations yielding effective results at 1.95 µg/mL after 24 hours of exposure .

Table 1: Antimicrobial Efficacy of C16mimBr

| Pathogen | Concentration (µg/mL) | Exposure Time | Efficacy (%) |

|---|---|---|---|

| Acanthamoeba spp. | 1.95 | 24 hours | High |

| Staphylococcus aureus | Not specified | Not specified | Moderate |

Cytotoxicity

While C16mimBr exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated. The compound showed varying levels of cytotoxicity across different cell lines:

- 3T3 Fibroblasts: CC50 = 16.42 µg/mL

- SH-SY5Y Neuronal Cells: CC50 = 17.57 µg/mL

- HaCaT Keratinocytes: CC50 = 171.50 µg/mL

These results suggest that while C16mimBr can be cytotoxic at higher concentrations, it may still be biocompatible at lower doses, particularly for keratinocytes .

Table 2: Cytotoxicity Profiles of C16mimBr

| Cell Line | CC50 (µg/mL) |

|---|---|

| 3T3 | 16.42 |

| SH-SY5Y | 17.57 |

| HaCaT | 171.50 |

The biological activity of C16mimBr can be attributed to its ability to disrupt cellular membranes and interact with biomolecules:

- Membrane Disruption: The long alkyl chain facilitates insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Interactions with Proteins: C16mimBr may alter protein structure and function, influencing metabolic pathways and cellular responses.

Case Studies

Several studies have explored the implications of C16mimBr in medical applications:

- Contact Lens Disinfectant: Research indicates that C16mimBr can serve as a disinfectant for contact lenses due to its amoebicidal properties against Acanthamoeba cysts, showing promise as a safer alternative to traditional disinfectants like chlorhexidine .

- Antibacterial Coatings: In biomedical devices, C16mimBr has been incorporated into coatings to prevent biofilm formation by pathogens such as Staphylococcus aureus, enhancing the safety and longevity of implants .

属性

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132361-22-9 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。